Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate
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Overview
Description
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate is a complex organic compound It is characterized by the presence of multiple functional groups, including ester, thioester, and phosphonothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate typically involves multi-step organic reactions. One common method includes the esterification of acetic acid derivatives with mercaptomethylthio compounds, followed by the introduction of the phosphonothioate group through a reaction with butyl methylphosphonothioate. The reaction conditions often require controlled temperatures, specific catalysts, and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent bonds or reversible interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(mercaptomethylthio)-, ethyl ester, S-ester with O-ethyl methylphosphonothioate
- Acetic acid, 2-(mercaptomethylthio)-, propyl ester, S-ester with O-propyl methylphosphonothioate
Uniqueness
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for particular applications in research and industry.
Properties
CAS No. |
74789-28-9 |
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Molecular Formula |
C9H19O4PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-[[butoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C9H19O4PS2/c1-4-5-6-13-14(3,11)16-8-15-7-9(10)12-2/h4-8H2,1-3H3 |
InChI Key |
QQBOTXMTUYPWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)SCSCC(=O)OC |
Origin of Product |
United States |
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